5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1256807-20-1
VCID: VC0060011
InChI: InChI=1S/C9H4F3N3/c10-9(11,12)6-1-7-5(2-13)3-14-8(7)15-4-6/h1,3-4H,(H,14,15)
SMILES: C1=C(C=NC2=C1C(=CN2)C#N)C(F)(F)F
Molecular Formula: C9H4F3N3
Molecular Weight: 211.147

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

CAS No.: 1256807-20-1

Cat. No.: VC0060011

Molecular Formula: C9H4F3N3

Molecular Weight: 211.147

* For research use only. Not for human or veterinary use.

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile - 1256807-20-1

Specification

CAS No. 1256807-20-1
Molecular Formula C9H4F3N3
Molecular Weight 211.147
IUPAC Name 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Standard InChI InChI=1S/C9H4F3N3/c10-9(11,12)6-1-7-5(2-13)3-14-8(7)15-4-6/h1,3-4H,(H,14,15)
Standard InChI Key MJQHDVHQJPCJGE-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1C(=CN2)C#N)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Structure

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile features a bicyclic heterocyclic system comprising fused pyrrole and pyridine rings. The compound has a planar structure with a trifluoromethyl group at position 5 of the pyridine ring and a nitrile group at position 3 of the pyrrole ring. This arrangement creates a rigid scaffold with specific electronic distribution that influences its interactions with biological targets.

Physical and Chemical Properties

The compound is characterized by several key physical and chemical properties that determine its behavior in biological systems and synthetic applications. These properties are summarized in Table 1.

Table 1. Physical and Chemical Properties of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

PropertyValue
Molecular FormulaC9H4F3N3
Molecular Weight211.147 g/mol
CAS Number1256807-20-1
IUPAC Name5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Synonyms3-Cyano-5-trifluoromethyl-7-azaindole
PubChem Compound ID121228677
Standard InChIInChI=1S/C9H4F3N3/c10-9(11,12)6-1-7-5(2-13)3-14-8(7)15-4-6/h1,3-4H,(H,14,15)
Standard InChIKeyMJQHDVHQJPCJGE-UHFFFAOYSA-N
SMILESC1=C(C=NC2=C1C(=CN2)C#N)C(F)(F)F

The trifluoromethyl group significantly affects the electron distribution within the molecule, making it electron-deficient at specific positions. This electronic character influences its reactivity patterns and binding affinities to biological targets. The compound typically appears as a crystalline solid and exhibits limited water solubility due to the hydrophobic nature of the trifluoromethyl group.

Synthesis Methods

Traditional Synthetic Routes

Chemical Reactivity

Key Reaction Sites

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile possesses several reactive sites that allow for diverse chemical transformations:

  • The NH group at position 1 can undergo N-substitution reactions with various electrophiles

  • The carbonitrile group at position 3 can be hydrolyzed to carboxylic acid or reduced to primary amine

  • The C-H bonds at positions 2 and 4 can participate in C-H activation reactions for further functionalization

The trifluoromethyl group, while generally stable, influences the reactivity of adjacent positions through its strong electron-withdrawing character.

Functional Group Transformations

The nitrile group represents a versatile handle for further transformations, including:

  • Hydrolysis to carboxylic acid derivatives (as seen in the related compound 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, CAS: 1171920-15-2)

  • Reduction to primary amines

  • Conversion to amides, tetrazoles, or other nitrogen-containing functional groups

These transformations provide access to a diverse array of derivatives with modified physicochemical and biological properties.

Biological Activities

Kinase Inhibition

Pyrrolopyridines have been extensively studied as potential kinase inhibitors with applications in cancer therapy. The planar heterocyclic system of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile enables favorable interactions with the ATP-binding pocket of various kinases.

The trifluoromethyl group enhances binding affinity through:

  • Increased lipophilicity, facilitating penetration into hydrophobic binding pockets

  • Electronic effects that influence hydrogen bonding patterns

  • Metabolic stabilization, preventing rapid degradation by P450 enzymes

These features make 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile a promising scaffold for developing selective kinase inhibitors targeting pathways involved in cancer proliferation and survival.

Antimicrobial Properties

Pyrrolopyridine derivatives exhibit antimicrobial activity against various pathogens. The specific mechanism of action may involve inhibition of essential enzymes in microbial metabolism or disruption of cell membrane integrity.

The trifluoromethyl group enhances antimicrobial potency through:

  • Improved penetration through microbial cell membranes

  • Enhanced stability against microbial degradation enzymes

  • Altered electronic properties affecting target binding

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is crucial for optimizing compounds derived from 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. Key structure-activity relationships observed in this class of compounds include:

  • Position of substituents: Comparing 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with its positional isomer 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile reveals how subtle changes in substitution pattern affect biological activity

  • N-substitution effects: Introduction of groups at the N1 position, as seen in 1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, significantly alters physicochemical properties and target selectivity

  • Functional group variations: Replacement of the nitrile group with other functionalities, such as carboxylic acid or aldehyde, modifies hydrogen bonding capabilities and pharmacokinetic properties

Comparison with Related Compounds

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile belongs to a family of structurally related compounds with diverse biological profiles. Comparing these structures provides valuable insights into the impact of specific structural modifications on physicochemical properties and biological activities.

Table 2. Comparison of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Differences
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile1256807-20-1C9H4F3N3211.147Reference compound
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile1261365-58-5C9H4F3N3211.15Carbonitrile at position 4 instead of 3
1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile1146221-86-4C13H12F3N3267.25tert-butyl at N1, trifluoromethyl at position 4
1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile1146221-74-0C14H14F3N3281.28Additional methyl group at position 6
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid1171920-15-2C9H5F3N2O2230.14Carboxylic acid instead of carbonitrile
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde1135283-53-2C9H5F3N2O214.14Aldehyde instead of carbonitrile

These structural variations significantly impact biological properties:

  • Position effects: Moving the carbonitrile group from position 3 to position 4 alters the electronic distribution and hydrogen bonding patterns, potentially affecting target selectivity

  • N-substitution: Introduction of a tert-butyl group at N1 increases lipophilicity and may enhance blood-brain barrier penetration, but also affects hydrogen bonding capabilities important for certain target interactions

  • Ring system variations: Comparing pyrrolo[2,3-b]pyridines with pyrrolo[2,3-c]pyridines or pyrrolo[3,2-b]pyridines reveals how isomeric scaffold arrangements influence three-dimensional structure and binding properties

Research Applications and Future Directions

Current Research Focus

Current research involving 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and related compounds focuses on several key areas:

  • Development of selective kinase inhibitors for cancer therapy

  • Exploration of antimicrobial activities against resistant pathogens

  • Investigation of structure-activity relationships to optimize efficacy and selectivity

  • Improvement of synthetic methodologies for more efficient preparation

The compound serves as an important intermediate for developing more complex derivatives with enhanced pharmacological properties.

Future Research Directions

Several promising research directions for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile include:

  • Development of targeted drug delivery systems to enhance efficacy and reduce side effects

  • Exploration of combination therapies to overcome resistance mechanisms

  • Application of computational methods to predict binding modes and optimize structural features

  • Investigation of additional biological targets beyond kinases and antimicrobial applications

  • Development of fluorine-18 labeled derivatives for positron emission tomography (PET) imaging applications

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